tert-Nonanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLPZLNKKGCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274046 | |

| Record name | 2-Methyloctane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | tert-Nonanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25360-10-5, 55646-15-6 | |

| Record name | tert-Nonanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Nonanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylheptanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-NONANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168S427F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Nonanethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Nonanethiol, a sterically hindered thiol, presents a unique profile of chemical reactivity and physical properties that make it a molecule of significant interest in various scientific domains, including organic synthesis and materials science. This guide provides a comprehensive overview of its core chemical properties, structural features, and relevant applications. We will delve into its spectroscopic signature, synthesis, and safe handling protocols, offering field-proven insights to facilitate its effective use in research and development.

Introduction

This compound, also known as tert-nonyl mercaptan, is an organosulfur compound with the chemical formula C9H20S.[1][2] It belongs to the thiol family, which are organic compounds containing a sulfhydryl (-SH) group. The "tert" prefix indicates that the nonyl group is a tertiary alkyl group, meaning the carbon atom bonded to the sulfur atom is also bonded to three other carbon atoms. This tertiary structure imparts significant steric hindrance around the sulfhydryl group, which profoundly influences its reactivity compared to primary or secondary thiols.

This guide will explore the fundamental aspects of this compound, providing a technical foundation for its application in experimental settings.

Chemical Structure and Isomerism

The systematic IUPAC name for the primary isomer of this compound is 2-methyloctane-2-thiol.[3] However, it's important to note that commercial "this compound" is often a mixture of isomers.[2] The defining feature is the tertiary carbon-sulfur bond.

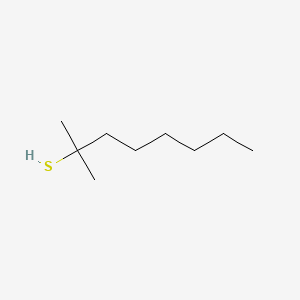

Molecular Structure

The core structure consists of a nine-carbon branched alkyl chain with a thiol group attached to a tertiary carbon. This arrangement can be represented by the SMILES string CCCCCCC(C)(C)S.[3]

Caption: 2D representation of this compound's primary isomer.

The steric bulk of the tert-nonyl group is a key determinant of the molecule's chemical behavior, which will be discussed in the reactivity section.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for designing experimental setups, purification procedures, and for understanding its behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C9H20S | [1][2] |

| Molecular Weight | 160.32 g/mol | [1][2] |

| CAS Number | 25360-10-5 | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Repulsive, strong | [4] |

| Boiling Point | 188 °C (lit.) | [2] |

| Density | 0.856 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.457 (lit.) | [2] |

| Flash Point | 64 °C (147 °F) | [4] |

| Water Solubility | Negligible | [5] |

Spectroscopic Characterization

Spectroscopic data is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. The most notable is the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ range. The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the sulfhydryl group (-SH) will appear as a singlet, typically in the range of 1-2 ppm. The chemical shift of this proton can be variable and is dependent on concentration and solvent. The protons of the alkyl chain will produce complex multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbon atom attached to the sulfur will have a characteristic chemical shift. The other carbon atoms of the nonyl group will appear in the aliphatic region of the spectrum.

Mass Spectrometry

In mass spectrometry, this compound will show a molecular ion peak (M+) at m/z 160. The fragmentation pattern will be influenced by the branched alkyl structure, with characteristic losses of alkyl fragments.[3][6]

Synthesis and Reactivity

Synthesis

Industrially, tertiary thiols like this compound can be synthesized by the reaction of a corresponding alkene (e.g., isononene) with hydrogen sulfide over an acidic catalyst.[7]

For laboratory-scale synthesis, a common approach involves the reaction of a Grignard reagent, such as tert-nonylmagnesium chloride, with elemental sulfur, followed by an acidic workup.[7]

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is largely dictated by the properties of the sulfhydryl group and the steric hindrance imposed by the bulky tert-nonyl group.

-

Acidity: Thiols are generally more acidic than their corresponding alcohols. The sulfhydryl proton can be deprotonated by a strong base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile.

-

Nucleophilicity: The thiolate anion of this compound can participate in nucleophilic substitution reactions. However, the steric bulk of the tert-nonyl group can hinder its approach to sterically crowded electrophilic centers. This steric hindrance can favor elimination reactions over substitution in certain cases.[8]

-

Oxidation: Thiols can be oxidized to various sulfur-containing compounds. Mild oxidizing agents can lead to the formation of disulfides (RSSR). Stronger oxidation can yield sulfonic acids (RSO₃H). The steric hindrance in this compound can influence the rate and outcome of these oxidation reactions.

-

Reactions with Aldehydes and Ketones: Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are often reversible and acid-catalyzed.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its properties are relevant to several areas of pharmaceutical research.

-

S-Nitrosothiol Formation: Tertiary thiols have been used to create sterically hindered S-nitrosothiols (RSNOs).[9] These molecules serve as models for studying the biological roles of nitric oxide (NO) and its interactions with cysteine residues in proteins.[9] The steric bulk can enhance the kinetic stability of the S-NO bond, facilitating detailed study.[9]

-

Thioester Synthesis: The corresponding thiolate can be used to synthesize thioesters from acyl chlorides.[7] Thioesters are important intermediates in organic synthesis and are also found in various biological systems.

-

Self-Assembled Monolayers (SAMs): While less common than straight-chain thiols for this purpose, branched thiols can be used to form SAMs on gold and other surfaces. The bulky nature of the tert-nonyl group would lead to a different packing density and surface properties compared to linear thiols.

-

Polymer Chemistry: Thiols are utilized as chain transfer agents in free-radical polymerization to control the molecular weight of polymers. The specific reactivity of this compound can be exploited in this context.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is also very toxic to aquatic life with long-lasting effects.[3][10] Therefore, appropriate safety precautions must be taken during its handling and disposal.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[4]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[10] Do not allow it to enter drains or waterways.[10]

Conclusion

This compound is a valuable chemical with a distinct set of properties stemming from its sterically hindered tertiary thiol structure. Its unique reactivity profile makes it a useful tool in various research areas, including the study of biologically relevant molecules and in synthetic chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

- U.S. Environmental Protection Agency (EPA). (2023, November 1). This compound - Substance Details. Substance Registry Services (SRS).

- Sigma-Aldrich. (n.d.). tert-Nonyl mercaptan, mixture of isomers.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5).

- precisionFDA. (n.d.). This compound.

- Chevron Phillips Chemical. (2022, December 13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).

- Chevron Phillips Chemical. (2022, December 13). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).

- Sigma-Aldrich. (2025, November 6).

- LookChem. (n.d.). TERT-NONYL MERCAPTAN 25360-10-5 wiki.

- Fisher Scientific. (2025, May 1).

- National Institute of Standards and Technology (NIST). (n.d.). tert-Nonyl mercaptan. NIST Chemistry WebBook.

- BenchChem. (2025, November). Minimizing by-product formation in "Thiobis-tert-nonane" synthesis.

- Wikipedia. (n.d.). tert-Butylthiol.

- Spivey, A. C., et al. (2005). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Organic & Biomolecular Chemistry, 3(10), 1936-1945.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. tert-Nonyl mercaptan, mixture of isomers = 97 25360-10-5 [sigmaaldrich.com]

- 3. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpchem.com [cpchem.com]

- 5. Page loading... [guidechem.com]

- 6. tert-Nonyl mercaptan [webbook.nist.gov]

- 7. tert-Butylthiol - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. cpchem.com [cpchem.com]

- 11. fishersci.com [fishersci.com]

tert-Nonanethiol CAS number and synonyms

An In-depth Technical Guide to tert-Nonanethiol Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (t-NT), a prominent member of the tertiary alkyl thiol family, is a versatile chemical intermediate with significant industrial relevance. Characterized by a thiol group attached to a tertiary carbon atom within a nine-carbon branched alkyl chain, its structure imparts unique steric and electronic properties that are leveraged in various applications. Primarily, it serves as a critical additive in the formulation of lubricants and can act as a chain transfer agent in polymerization processes.[1][2][3]

This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, physicochemical properties, synthesis methodologies, key applications, and critical safety protocols. The content is structured to deliver not just data, but also the underlying scientific principles and practical insights essential for laboratory and industrial applications.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical substance is foundational for research and regulatory compliance. This compound is registered under a specific CAS number, although it is often supplied as a mixture of isomers.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 25360-10-5 | [1][2][4] |

| Molecular Formula | C₉H₂₀S | [2][4] |

| Molecular Weight | 160.32 g/mol | [2][4] |

| EC Number | 246-896-9 | [1] |

| InChI Key | MPBLPZLNKKGCGP-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCC(C)(C)S |[1] |

Common Synonyms: The compound is known by several names in literature and commerce, which include:

-

tert-Nonyl Mercaptan (or t-Nonyl Mercaptan)[2]

-

Tertiarynonyl mercaptan[2]

-

2-Methyloctane-2-thiol[2]

-

Sulfole® 90 (Brand Name)[6]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its applications, and the necessary handling procedures. It is a clear, colorless to light yellow liquid with a characteristic thiol odor.[2]

Table 2: Key Physicochemical Data for this compound

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 188 °C | (lit.) | [1][2] |

| Density | 0.856 g/mL | at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.457 | (lit.) | [1][2] |

| Flash Point | 104 °F (40 °C) | [2] | |

| Vapor Pressure | 1.44 hPa | at 25 °C | [2] |

| Water Solubility | 16.6 mg/L | at 20 °C | [2] |

| LogP (Octanol/Water) | 4.21 | at 20 °C |[2] |

The high LogP value indicates significant lipophilicity, which corresponds to its low water solubility and its utility as a lubricant additive.[2][3] Its boiling point is consistent with a C9 hydrocarbon, while its flammability, evidenced by a flash point of 40°C, necessitates careful handling away from ignition sources.[2]

Synthesis and Mechanism

While specific industrial synthesis routes for this compound are often proprietary, its production can be understood through established chemical principles for tertiary thiols. The most common industrial method involves the acid-catalyzed addition of hydrogen sulfide to a branched alkene, in this case, a nonene isomer mixture (typically derived from propylene trimerization).[7]

Conceptual Industrial Synthesis Workflow

The reaction proceeds via a carbocation mechanism. The acidic catalyst (e.g., a silica-alumina clay) protonates the alkene, forming the most stable carbocation—a tertiary carbocation.[7] This electrophilic intermediate is then attacked by the nucleophilic hydrogen sulfide. A final deprotonation step yields the this compound product.

Caption: Conceptual workflow for the industrial synthesis of this compound.

Laboratory-Scale Synthesis Protocol via Grignard Reagent

For laboratory preparations, a Grignard-based synthesis offers a reliable, albeit more complex, alternative. This method involves the creation of a potent carbon nucleophile which then reacts with elemental sulfur.

Causality: The Grignard reagent converts the electrophilic carbon of an alkyl halide into a highly nucleophilic one. Sulfur acts as an electrophile, accepting the nucleophilic attack. The final hydrolysis step is crucial to protonate the resulting thiolate anion to yield the neutral thiol.[7]

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings.

-

Prepare a solution of a suitable tert-nonyl halide (e.g., tert-nonyl chloride) in anhydrous diethyl ether or THF.

-

Add the halide solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux until all the magnesium is consumed. The result is a solution of tert-nonylmagnesium chloride.

-

-

Reaction with Sulfur:

-

Cool the Grignard solution in an ice bath.

-

In a separate flask, create a slurry of elemental sulfur powder in anhydrous THF.

-

Slowly add the sulfur slurry to the cooled Grignard reagent. The reaction is highly exothermic and the addition rate must be controlled to maintain the temperature below 10°C. Stir for several hours at room temperature after the addition is complete.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the thiolate to form this compound and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation to yield the final, high-purity product.

-

Key Applications and Reactions

The primary industrial use of this compound is as a lubricant and lubricant additive.[3] Its branched structure provides steric hindrance that can disrupt crystallization of paraffin waxes in oils at low temperatures, while the sulfur atom provides anti-wear and extreme pressure properties by forming a sacrificial film on metal surfaces.

In the field of polymer chemistry, thiols are well-known chain transfer agents (CTAs) in free-radical polymerization. The bulky tert-nonyl group can be used to control molecular weight and introduce specific end-groups into polymers.

Furthermore, as a potent nucleophile (especially in its deprotonated thiolate form), this compound is a valuable intermediate in organic synthesis. For instance, it can undergo nucleophilic substitution (SN2) reactions with alkyl halides to produce bulky thioethers, such as Thiobis-tert-nonane.[8]

Environmental, Health, and Safety (EHS) Profile

A thorough understanding of the EHS profile of this compound is critical for its safe handling. It is a flammable liquid and poses a significant hazard to aquatic environments.[3][9]

Table 3: GHS Hazard Classifications

| Hazard Code | Description | Class | Source |

|---|---|---|---|

| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 | [3] |

| H400 | Very toxic to aquatic life | Acute Aquatic, Cat. 1 | [3] |

| H410 | Very toxic to aquatic life with long lasting effects | Chronic Aquatic, Cat. 1 |[3] |

Protocols for Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12]

-

Keep the substance away from heat, sparks, open flames, and other sources of ignition.[10][13]

-

Use explosion-proof electrical and lighting equipment. All metal parts of equipment must be grounded to prevent ignition by static electricity discharge.[11]

-

Avoid contact with skin and eyes.[10] Eyewash stations and safety showers must be readily accessible.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammables.[10][11]

-

Containers must be kept upright to prevent leakage.[13]

-

Incompatible materials to avoid in storage include strong bases, metals, and reducing agents.[11]

Spill & Disposal:

-

In case of a spill, contain the spillage with a non-combustible absorbent material like sand, earth, or vermiculite.[9]

-

Prevent the product from entering drains, as it is very toxic to aquatic life.[9]

-

Dispose of the waste material in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: Key expected signals include the S-H stretching vibration, which is typically weak and appears around 2550-2600 cm⁻¹. Strong C-H stretching and bending vibrations from the nonyl group will also be prominent.[3]

-

Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M+) may be observed at m/z 160. Common fragmentation patterns would involve the loss of the thiol group and cleavage of the alkyl chain.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic signal for the S-H proton, along with complex multiplets for the alkyl chain protons. ¹³C NMR would show distinct signals for the nine carbon atoms, with the tertiary carbon attached to the sulfur atom being a key identifier.

Conclusion

This compound (CAS: 25360-10-5) is a specialty chemical with well-defined physicochemical properties that underpin its use in high-performance applications, particularly in lubrication technology. Its synthesis, while achievable through standard organometallic routes in the lab, is typically performed industrially via the catalytic addition of H₂S to nonene. A comprehensive understanding of its significant environmental toxicity and flammability is paramount, and strict adherence to safety protocols is mandatory for its handling and storage. The data and protocols outlined in this guide provide a solid foundation for researchers and industry professionals working with this versatile thiol.

References

-

U.S. Environmental Protection Agency (EPA). (2023). This compound - Substance Details. Retrieved from [Link][4]

-

Cheméo. (2023). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Retrieved from [Link][5]

-

NIST. (n.d.). 1-Nonanethiol. In NIST Chemistry WebBook. Retrieved from [Link][14]

-

precisionFDA. (n.d.). This compound - Names and Synonyms. Retrieved from [Link][6]

-

The Good Scents Company. (n.d.). nonyl mercaptan 1-nonanethiol. Retrieved from [Link][12]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem. Retrieved from [Link][3]

-

Wikipedia. (n.d.). tert-Butylthiol. Retrieved from [Link][7]

-

Organic Syntheses. (n.d.). S-tert-Butyl 3-oxobutanthioate. Retrieved from [Link][15]

Sources

- 1. 叔壬基硫醇,异构体混合物 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. TERT-NONYL MERCAPTAN | 25360-10-5 [chemicalbook.com]

- 3. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. tert-Nonyl mercaptan (CAS 25360-10-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. GSRS [precision.fda.gov]

- 7. tert-Butylthiol - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cpchem.com [cpchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. nonyl mercaptan, 1455-21-6 [thegoodscentscompany.com]

- 13. cpchem.com [cpchem.com]

- 14. 1-Nonanethiol [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

tert-Nonanethiol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of tert-Nonanethiol for Laboratory Professionals

As a Senior Application Scientist, the foundational principle of all laboratory work is an unwavering commitment to safety. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound (CAS No. 25360-10-5). It moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards and the critical logic behind the recommended safety protocols. Our objective is to empower you with the knowledge to work confidently and safely with this compound.

Compound Identification and Profile

This compound, also known as tert-nonyl mercaptan or 2-methyloctane-2-thiol, is an organosulfur compound characterized by a thiol group attached to a tertiary carbon atom.[1][2] Its distinct and repulsive odor is a key physical characteristic.[3] In industrial and research settings, it serves as a chemical intermediate and a chain transfer agent in polymer production.[4] Understanding its physical and chemical properties is the first step in a comprehensive safety assessment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀S | PubChem[1], US EPA[5] |

| Molecular Weight | 160.32 g/mol | PubChem[1], US EPA[5] |

| Appearance | Colorless liquid | Chevron Phillips Chemical[3] |

| Odor | Repulsive, pungent, strong | Chevron Phillips Chemical[3], Ningbo Inno Pharmchem[4] |

| Flash Point | 64 °C (147 °F) | Chevron Phillips Chemical[3][6] |

| Boiling Point | ~220 °C | PubChem[7] |

| Density | 0.840 - 0.852 g/cm³ at 20-25 °C | PubChem[7], The Good Scents Company[8] |

| Water Solubility | Low / Negligible | The Good Scents Company[8] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this compound. It is crucial to internalize these classifications as they dictate the necessary precautions.

GHS Hazard Statements:

-

H226/H227: Flammable liquid and vapor / Combustible liquid .[1][3][9] This classification is due to its relatively low flash point of 64°C.[3][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[9][10]

-

H305: May be harmful if swallowed and enters airways .[3] Aspiration into the lungs, either during swallowing or from vomiting, can cause a serious, potentially fatal chemical pneumonia.[3][9]

-

H317: May cause an allergic skin reaction .[2] Some tests indicate it can act as a weak skin sensitizer.[6]

-

H319: Causes serious eye irritation .[2]

-

H335: May cause respiratory irritation .[2] Inhalation of vapors can irritate the nose and throat.[10]

-

H410: Very toxic to aquatic life with long lasting effects .[1][3] This is a significant environmental hazard; releases to waterways must be strictly avoided.[9]

GHS Pictograms:

First-Aid Protocols: Immediate and Medically Sound Responses

In the event of an exposure, a rapid and correct response is critical. The following protocols are designed to mitigate harm while awaiting professional medical assistance.

Protocol 1: First-Aid Measures for this compound Exposure

-

General Advice:

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

-

Crucial: Do NOT induce vomiting. [6][7][11] The risk of aspiration into the lungs is a primary concern and can lead to severe chemical pneumonia.[3]

-

If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water.[7][11]

-

Never give anything by mouth to an unconscious person.[9][11]

-

Keep the respiratory tract clear and seek immediate medical attention.[3][9]

-

Proactive Safety: Handling, Storage, and Engineering Controls

The most effective way to manage risk is to prevent exposure. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment (PPE).

Engineering Controls

The primary engineering control is to minimize airborne concentrations.

-

Ventilation: Always handle this compound in a chemical fume hood.[11] Use adequate general or local exhaust ventilation to keep airborne levels below exposure limits.[11]

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[11][12]

Safe Handling Practices

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[6][9][11] No smoking in the handling area.[9]

-

Grounding: To avoid ignition from static electricity discharge, all metal parts of equipment (containers, pumps) must be grounded.[12] Use only non-sparking tools.[11][12]

-

Personal Hygiene: Wash hands thoroughly after handling and before breaks, eating, or drinking.[9][11] Do not eat, drink, or smoke in the work area.[4]

Storage Requirements

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13]

-

Location: Store in a designated flammables area, away from incompatible substances.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alkali metals, and nitric acid.[10][12]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin exposure.[11][14] Flame-retardant clothing is recommended.[3][13]

-

Respiratory Protection: Under normal conditions with proper fume hood use, respiratory protection may not be necessary.[15] However, if workplace conditions warrant respirator use (e.g., large spills), a program compliant with OSHA 29 CFR 1910.134 must be followed.[11]

Emergency Procedures: Accidental Release and Fire

Preparedness is key to mitigating the impact of an emergency. All laboratory personnel must be familiar with these procedures.

Accidental Release Measures

In the event of a spill, the immediate priority is to isolate the hazard and prevent it from spreading.

Diagram 1: Accidental Release (Spill) Response Workflow

Caption: Workflow for responding to a this compound spill.

Protocol 2: Spill Cleanup

-

Eliminate Ignition Sources: Immediately remove all sources of ignition (no smoking, flares, sparks, or flames) from the area.[7][10]

-

Ventilate: Ensure the area is well-ventilated.[11]

-

Containment: Stop the leak if it is safe to do so. Prevent the spill from entering waterways, sewers, or confined areas.[9][10]

-

Absorption: Absorb the spill with a non-combustible, inert material such as sand, earth, vermiculite, or diatomaceous earth.[9][11]

-

Collection: Using clean, non-sparking tools, collect the absorbed material and place it into a suitable, closed, and labeled container for later disposal.[7][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[9][10]

-

Unsuitable Extinguishing Media: Do not use a high-volume water jet, as it may spread the fire.[6][9]

-

Specific Hazards: Vapors are heavier than air and may spread along the ground, creating a flashback hazard.[10] Containers may explode when heated.[10][11] Runoff from fire control may be toxic to aquatic life and should be contained.[6][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][11]

Toxicological and Ecological Considerations

-

Human Toxicology: The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[10] It may be harmful if swallowed and enters the airways.[3] Symptoms of overexposure can affect the central nervous system and may include headache, dizziness, nausea, and drowsiness.[9][10]

-

Ecological Toxicity: this compound is classified as very toxic to aquatic life, with long-lasting effects.[1][3][9] It is not readily biodegradable.[3][6] Therefore, preventing its release into the environment is of paramount importance.

Disposal

This material, if it must be discarded, may be considered a hazardous waste.[6][9] All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of it into the sewer system.[12]

References

-

This compound | C9H20S | CID 520196 . PubChem, National Institutes of Health. [Link]

-

Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5) . Cheméo. [Link]

-

1-Nonanethiol | C9H20S | CID 15077 . PubChem, National Institutes of Health. [Link]

-

Material Safety Data Sheet - 1-Nonanethiol, tech., ca 75% . Cole-Parmer. [Link]

-

Material Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) . MsdsDigital.com, July 29, 2013. [Link]

-

nonyl mercaptan 1-nonanethiol . The Good Scents Company. [Link]

-

This compound - Substance Details . SRS, US EPA. [Link]

-

TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

tert-Butyl mercaptan | (CH3)3CSH | CID 6387 . PubChem, National Institutes of Health. [Link]

-

n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL . CDC Stacks. [Link]

-

What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? . YouTube. [Link]

-

PFAS Chemicals in Firefighting . YouTube. [Link]

Sources

- 1. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-NONYL MERCAPTAN - Safety Data Sheet [chemicalbook.com]

- 3. cpchem.com [cpchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. msdsdigital.com [msdsdigital.com]

- 7. 1-Nonanethiol | C9H20S | CID 15077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nonyl mercaptan, 1455-21-6 [thegoodscentscompany.com]

- 9. cpchem.com [cpchem.com]

- 10. 1-NONANETHIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

tert-Nonanethiol synthesis route and precursors

A tert-nonyl Grignard reagent, prepared from the corresponding tert-nonyl halide and magnesium metal, can be reacted with elemental sulfur (S₈) to form a magnesium thiolate. Subsequent acidic workup protonates the thiolate to yield this compound. Careful control of stoichiometry is required to prevent the formation of disulfide byproducts. [11]

References

- Schulze, W. A. (1970). Method of producing mercaptans from olefins and alcohol free hydrogen sulfide. U.S. Patent 3,534,106.

- Bousquet, J., et al. (2016). Method for synthesizing mercaptans by addition reaction of hydrogen sulfide to olefins. Chinese Patent CN105658622B.

- Schulze, W. A. (1950). Reaction of hydrogen sulfide with olefins. U.S. Patent 2,502,596.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 520196. Retrieved from [Link]

- Pennsalt Chemicals Corp. (1960). Mercaptan synthesis. U.S. Patent 2,950,323.

- Cities Service Research and Development Co. (1963). Reaction of hydrogen sulfide with olefins. U.S. Patent 3,114,776.

-

NBinno. (2023). TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries. Retrieved from [Link]

- Monsanto Chemicals. (1965). Method for the preparation of alkyl mercaptans. U.S. Patent 3,207,793.

- Phillips Petroleum Co. (1964). Mercaptan synthesis. U.S. Patent 3,124,622.

-

ScienceMadness Discussion Board. (2025). Tertbutylthiol synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

Sources

- 1. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN105658622B - Method for synthesizing mercaptans by addition reaction of hydrogen sulfide to olefins - Google Patents [patents.google.com]

- 4. US2950323A - Mercaptan synthesis - Google Patents [patents.google.com]

- 5. US3534106A - Method of producing mercaptans from olefins and alcohol free hydrogen sulfide - Google Patents [patents.google.com]

- 6. US3114776A - Reaction of hydrogen sulfide with olefins - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US3207793A - Method for the preparation of alkyl mercaptans - Google Patents [patents.google.com]

- 9. US2502596A - Reaction of hydrogen sulfide with olefins - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - Tertbutylthiol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physical Properties of tert-Nonyl Mercaptan

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Profile of tert-Nonyl Mercaptan

Tert-Nonyl Mercaptan (TNM), also known as tert-nonanethiol, is a clear, colorless liquid characterized by a strong, pungent odor.[1] As a member of the thiol family of organosulfur compounds, its chemical identity is defined by a tertiary nonyl group attached to a sulfhydryl (-SH) functional group. This unique structural arrangement imparts specific physical properties that are critical to its application across various scientific and industrial domains. In the realm of pharmaceutical and polymer sciences, TNM is particularly valued as a highly effective chain transfer agent (CTA) in free-radical polymerization processes, enabling precise control over the molecular weight of polymers.[1][] Such control is paramount in the synthesis of specialized polymers for biomedical applications, including the development of advanced drug delivery systems.[3]

This guide provides an in-depth exploration of the core physical properties of tert-Nonyl Mercaptan, offering not only quantitative data but also insights into the experimental methodologies used for their determination. By understanding these fundamental characteristics, researchers and drug development professionals can better leverage this compound in their synthetic and formulation endeavors.

Core Physical Properties of tert-Nonyl Mercaptan at a Glance

The physical characteristics of a compound are the cornerstone of its practical application. For tert-Nonyl Mercaptan, these properties dictate its behavior in chemical reactions, its handling and storage requirements, and its performance in specialized applications. The following table summarizes the key physical properties of this compound, compiled from authoritative sources.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₉H₂₀S | - | - | [4] |

| Molecular Weight | 160.32 | g/mol | - | [4] |

| Appearance | Clear, colorless liquid | - | Ambient | [1] |

| Odor | Strong, pungent | - | - | [1] |

| Density | 0.856 | g/mL | at 25 °C | [5] |

| Boiling Point | 188 | °C | at 760 mmHg | [5] |

| Melting Point | < -20.0 | °C | - | [6] |

| Flash Point | 40 | °C | Closed Cup | [6] |

| Vapor Pressure | 0.578 | mmHg | at 25 °C | [6] |

| Refractive Index | 1.457 | n20/D | at 20 °C | [5] |

| Water Solubility | 16.6 | mg/L | at 20 °C | [4][7] |

| Solubility in Organic Solvents | Soluble | - | General | [1] |

Deep Dive into Key Physical Properties and Their Implications

A nuanced understanding of the physical properties of tert-Nonyl Mercaptan is essential for its effective and safe utilization in a laboratory or industrial setting. This section elaborates on the significance of these properties, particularly within the context of research and drug development.

Density and Viscosity: Fluid Dynamics in Application

The density of tert-Nonyl Mercaptan, approximately 0.856 g/mL at 25 °C, indicates that it is less dense than water.[5] This property is fundamental for calculations involving mass-to-volume conversions, which are routine in any chemical synthesis. In a drug development context, where precise concentrations are critical, an accurate understanding of density is indispensable for preparing reaction mixtures and formulations.

While specific viscosity data is not always prominently reported, related mercaptans with similar chain lengths exhibit low viscosity. This characteristic, combined with its liquid state at room temperature, ensures that it is easily transferable and miscible with many organic reaction media, facilitating its role as a chain transfer agent in polymerization reactions.

Boiling Point and Vapor Pressure: Volatility and Handling Considerations

With a boiling point of 188 °C, tert-Nonyl Mercaptan is classified as a volatile organic compound.[5] Its vapor pressure of 0.578 mmHg at 25 °C further corroborates its tendency to evaporate at ambient temperatures.[6] This volatility is a double-edged sword. On one hand, it allows for easy removal from a reaction mixture post-synthesis through distillation. On the other hand, it necessitates careful handling in well-ventilated areas to avoid inhalation of its potent odor and potentially harmful vapors. For researchers in drug development, understanding the vapor pressure is crucial when designing purification processes and for ensuring the safety of personnel.

Flash Point: A Critical Safety Parameter

The flash point of tert-Nonyl Mercaptan is 40 °C (closed cup), which classifies it as a flammable liquid.[6] This is the lowest temperature at which its vapors will ignite in the presence of an ignition source. This property underscores the importance of storing tert-Nonyl Mercaptan away from heat, sparks, and open flames, and using it in environments with adequate fire suppression systems. In a research setting, particularly in scale-up and process development, the flash point is a critical parameter for conducting risk assessments and ensuring safe operating procedures.

Solubility Profile: The "Like Dissolves Like" Principle in Action

Tert-Nonyl Mercaptan's solubility is governed by its molecular structure: a long, nonpolar alkyl chain and a weakly polar thiol group.[8] This makes it readily soluble in nonpolar organic solvents such as benzene and ether, as well as in less polar solvents like ethanol.[1] Conversely, its solubility in water is very low (16.6 mg/L at 20 °C).[4][7]

For drug development professionals, this solubility profile is of paramount importance. When used as a chain transfer agent, it must be soluble in the chosen polymerization medium. Its miscibility with a wide range of organic solvents provides flexibility in designing polymerization reactions for creating drug delivery vehicles. The principle of "like dissolves like" is a reliable guide for predicting its solubility in other organic solvents commonly used in pharmaceutical research.

The Role of tert-Nonyl Mercaptan in Polymer Synthesis for Drug Delivery

In the synthesis of polymers for biomedical applications, such as drug delivery, precise control over the polymer's molecular weight and molecular weight distribution is crucial. These parameters influence the drug loading capacity, release kinetics, and in vivo circulation time of the resulting nanoparticles or polymer-drug conjugates.[3]

Tert-Nonyl Mercaptan serves as a conventional chain transfer agent in free-radical polymerization. Its function is to interrupt the growth of a polymer chain and initiate a new one, thereby regulating the overall molecular weight of the polymer.[][9] While more advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer a higher degree of control, conventional chain transfer agents like tert-Nonyl Mercaptan are still widely used due to their effectiveness and cost-efficiency.[3]

The selection of a chain transfer agent is a critical experimental choice. The branched tertiary structure of tert-Nonyl Mercaptan influences its reactivity and efficiency in the chain transfer process. Researchers can modulate the molecular weight of the resulting polymer by adjusting the concentration of tert-Nonyl Mercaptan in the polymerization reaction.

Experimental Protocols for Determining Physical Properties

To ensure the trustworthiness and reproducibility of the physical property data, standardized experimental methods are employed. The following section details the principles behind the determination of several key physical properties of liquid chemicals like tert-Nonyl Mercaptan, referencing established protocols from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Density

-

Governing Principle: The density of a liquid is its mass per unit volume. Standard methods often rely on Archimedes' principle or the use of a pycnometer or digital density meter.

-

Standard Methodologies:

-

ASTM D4052: This method uses a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample. The density is calculated from this period.

-

OECD 109: This guideline provides several methods for determining the density of liquids and solids.

-

-

Step-by-Step Methodology (Conceptual, based on ASTM D4052):

-

Calibration: The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Preparation: The tert-Nonyl Mercaptan sample is equilibrated to the desired measurement temperature.

-

Measurement: The sample is injected into the oscillating U-tube of the density meter.

-

Data Acquisition: The instrument measures the oscillation period of the U-tube containing the sample.

-

Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.

-

Caption: Conceptual workflow for determining the distillation range.

Determination of Flash Point

-

Governing Principle: The flash point is an empirical measure of the tendency of a substance to form a flammable mixture with air. In a closed cup method, the vapors are contained, leading to a lower flash point than an open cup method.

-

Standard Methodology: ASTM D56 describes the Tag Closed Cup test for liquids with a flash point below 93 °C.

-

Step-by-Step Methodology (Conceptual, based on ASTM D56):

-

Sample Preparation: A specified volume of the tert-Nonyl Mercaptan sample is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Source Application: At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

-

Caption: Workflow for Tag Closed Cup flash point determination.

Determination of Vapor Pressure

-

Governing Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

-

Standard Methodologies:

-

ASTM D323 (Reid Method): A common method for determining the vapor pressure of volatile petroleum products.

-

OECD 104: This guideline details several methods for measuring vapor pressure, including static and dynamic methods.

-

-

Step-by-Step Methodology (Conceptual, based on a Static Method from OECD 104):

-

Sample Introduction: A small amount of the degassed tert-Nonyl Mercaptan sample is introduced into a temperature-controlled chamber with a known volume.

-

Equilibration: The chamber is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.

-

Pressure Measurement: The pressure inside the chamber is measured using a pressure transducer.

-

Data Recording: The equilibrium pressure at the given temperature is recorded as the vapor pressure. The measurement is repeated at different temperatures to establish a vapor pressure curve.

-

Caption: Conceptual workflow for static vapor pressure measurement.

Conclusion: A Foundation for Innovation

The physical properties of tert-Nonyl Mercaptan are not merely abstract data points; they are the guiding principles for its safe and effective application in scientific research and industrial processes. For researchers and professionals in drug development, a thorough understanding of its density, volatility, flammability, and solubility is foundational to its use in synthesizing novel polymers for advanced therapeutic systems. The standardized methods for determining these properties ensure a high degree of confidence and reproducibility, which are the hallmarks of scientific integrity. This guide serves as a comprehensive resource to empower scientists to harness the unique characteristics of tert-Nonyl Mercaptan, paving the way for innovations in materials science and pharmaceutical development.

References

-

TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries. (2023, April 2). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 21, 2026, from [Link]

-

Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

-

tert-Nonyl-mercaptan. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]

-

6.8: Thiols (Mercaptans). (2021, May 20). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Chapter 9 - Alcohols and Thiols. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020, March 9). The Journal of Physical Chemistry A. Retrieved January 21, 2026, from [Link]

-

Mercaptan Chain Transfer Agents. (n.d.). Palica Chem. Retrieved January 21, 2026, from [Link]

- US5112522A - Mercaptan chain transfer agent compositions useful in aqueous polymerizations. (n.d.). Google Patents.

-

RAFT-Based Polymers for Click Reactions. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018, August 6). RSC Publishing. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Nonanethiol in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Nonanethiol (t-NCS), a C9 tertiary alkanethiol. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the solubility of t-NCS, outlines its expected solubility profile in a range of common laboratory solvents, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. The methodologies presented herein are designed to ensure scientific integrity and reproducibility, empowering researchers to confidently assess the solubility of this compound for their specific applications.

Introduction to this compound: A Molecule of Interest

This compound, also known as tert-nonyl mercaptan, is a branched-chain alkanethiol with the chemical formula C9H20S.[1] Its structure features a thiol (-SH) functional group attached to a tertiary carbon atom within a nine-carbon branched alkyl chain. This unique steric hindrance around the sulfur atom influences its chemical reactivity and physical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, from its use as a chain transfer agent in polymerization to its potential role as a building block in the synthesis of more complex molecules. Precise solubility data is paramount for optimizing reaction conditions, developing formulations, and ensuring process efficiency.

Theoretical Framework for the Solubility of this compound

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent molecules. The key factors influencing the solubility of this compound are:

-

Van der Waals Forces: The bulky, nonpolar tert-nonyl group is the dominant feature of the molecule. This large aliphatic portion interacts with solvent molecules primarily through London dispersion forces, a type of van der Waals force. Consequently, this compound is expected to be highly soluble in nonpolar solvents where similar dispersion forces are the primary mode of intermolecular interaction.

-

Dipole-Dipole Interactions and Hydrogen Bonding: The thiol (-SH) group introduces a modest dipole moment to the molecule. However, the sulfur atom is less electronegative than oxygen, resulting in a weaker dipole and significantly weaker hydrogen bonding capability compared to alcohols. While the thiol group can act as a weak hydrogen bond donor, the steric hindrance from the tertiary alkyl structure may further limit this interaction.

-

Octanol-Water Partition Coefficient (Log P): The high estimated Log P value of approximately 5.0 for this compound indicates a strong preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones. This is a strong predictor of poor water solubility and excellent solubility in nonpolar organic solvents.

Qualitative and Estimated Quantitative Solubility Profile

| Solvent Class | Common Solvents | Expected Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Miscible | > 500 mg/mL | "Like dissolves like" principle; strong van der Waals interactions between the nonyl group and the solvent. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble to Miscible | > 200 mg/mL | The moderate polarity of these solvents can accommodate the thiol group, while the organic portion of the solvent interacts favorably with the alkyl chain. |

| Polar Protic | Ethanol, Methanol | Soluble | > 100 mg/mL | The ability of alcohols to engage in weak hydrogen bonding with the thiol group, combined with the alkyl chain interactions, promotes solubility. Solubility is expected to decrease with increasing polarity of the alcohol. |

| Highly Polar | Water | Negligible | ~6.543 mg/L | The large, nonpolar alkyl chain dominates the molecule's character, leading to very poor interactions with the highly polar and strongly hydrogen-bonded water molecules. |

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the quantitative determination of this compound solubility using the reliable shake-flask method coupled with gas chromatography for concentration analysis.

4.1. Experimental Workflow Diagram

Caption: Workflow for determining this compound solubility.

4.2. Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., nonpolar capillary column)

-

Syringes and vials for GC analysis

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a series of scintillation vials containing a known volume of the selected solvents. The excess is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solute to settle.

-

For finer separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no undissolved material is transferred.

-

Perform a series of accurate dilutions of the supernatant with the corresponding pure solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by GC-FID:

-

Prepare a series of calibration standards of this compound in each solvent of interest.

-

Analyze the calibration standards and the diluted samples by GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. .

-

-

Solubility Calculation:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

-

Causality and Self-Validation in the Experimental Design

-

Expertise-Driven Choices: The selection of the shake-flask method is based on its established reliability for determining equilibrium solubility. Gas chromatography is chosen for its high sensitivity and specificity for quantifying volatile organic compounds like thiols, ensuring accurate concentration measurements even at low solubility levels.

-

Trustworthiness through Self-Validation: The protocol incorporates self-validating steps. The use of multiple time points for equilibration until a constant concentration is achieved confirms that true equilibrium has been reached. The generation of a multi-point calibration curve for each solvent system validates the linearity and accuracy of the analytical measurement.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. By understanding the interplay of its molecular structure and intermolecular forces, a predictive solubility profile has been established. The provided experimental protocol offers a robust and reliable framework for researchers to quantitatively determine the solubility of this compound in a variety of common laboratory solvents. Accurate solubility data is a cornerstone of successful research and development, and the methodologies outlined herein are intended to empower scientists to generate such critical information with confidence.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. TERT-NONYL MERCAPTAN. [Link]

-

Cheméo. Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Patty, S., et al. (2023). Thiol Quantification Using Colorimetric Thiol-Disulfide Exchange in Nonaqueous Solvents. Oregon Health & Science University.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

PubChem. tert-OCTYL MERCAPTAN. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. octyl mercaptan. [Link]

-

Ataman Kimya. TERTIARY DODECYL MERCAPTAN. [Link]

Sources

Spectroscopic data for tert-Nonanethiol (NMR, IR, Mass Spec)

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-Nonanethiol (also known by its IUPAC name, 2-methyloctane-2-thiol). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this tertiary thiol. Our approach emphasizes the causal relationships behind the spectral features, ensuring a deep understanding of the molecule's characteristics.

Introduction to this compound and its Spectroscopic Fingerprint

This compound (C₉H₂₀S) is a saturated tertiary thiol. Its structure, featuring a thiol group attached to a quaternary carbon, imparts specific chemical properties and, consequently, a unique spectroscopic signature. The absence of a proton on the carbon bearing the sulfur atom is a key structural feature that is readily apparent in its NMR spectra. Spectroscopic analysis is indispensable for confirming the identity and purity of such compounds in research and industrial applications, including its use as a lubricant additive[1].

The molecular structure dictates the expected spectroscopic outcomes. The long alkyl chain will produce characteristic signals in the aliphatic region of NMR spectra, while the C-S and S-H bonds will have distinct, albeit sometimes weak, absorbances in the IR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns resulting from the tertiary carbon center.

Caption: 2D Structure of this compound (2-methyloctane-2-thiol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are not widely available in public spectral databases. Therefore, the following sections provide a detailed prediction and interpretation based on fundamental principles and data from analogous structures. This predictive analysis serves as a robust guide for what researchers should expect to observe.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be characterized by signals in the upfield, aliphatic region. The key diagnostic feature of a tertiary thiol is the absence of a methine proton signal adjacent to the sulfur atom.

Experimental Protocol (General):

-

Dissolve a sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction).

Predicted Signal Assignments:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.5 - 1.6 | Singlet | 1H | S-H | The thiol proton is a singlet as it has no adjacent protons. Its chemical shift can vary with concentration and solvent due to hydrogen bonding. |

| ~ 1.3 - 1.5 | Multiplet | ~10H | -(CH₂)₅- | The methylene protons of the heptyl chain will overlap, creating a complex multiplet in the typical aliphatic region. |

| ~ 1.25 | Singlet | 6H | -C(CH₃ )₂S | The two methyl groups attached to the quaternary carbon are equivalent and have no adjacent protons, resulting in a sharp singlet. |

| ~ 0.88 | Triplet | 3H | -CH₂CH₃ | The terminal methyl group of the heptyl chain will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment. The quaternary carbon attached to the sulfur atom will be a key diagnostic peak, typically with a lower intensity than protonated carbons.

Predicted Signal Assignments:

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 50-55 | C -S | The quaternary carbon bonded to the sulfur atom is deshielded relative to other aliphatic carbons. |

| ~ 20-45 | -(C H₂)₅- & -C (CH₃)₂S | The carbons of the long alkyl chain and the methyl groups attached to the quaternary carbon will appear in the standard aliphatic region. Specific assignments require more detailed predictive software or empirical data. |

| ~ 14 | -CH₂C H₃ | The terminal methyl carbon of the heptyl chain is expected at the most upfield position. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key absorptions are related to the C-H bonds of the alkyl chain and the S-H bond of the thiol group.

Experimental Protocol (FTIR - ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Acquire a background spectrum.

-

Place a drop of liquid this compound onto the crystal.

-

Acquire the sample spectrum over a standard range (e.g., 4000-600 cm⁻¹).

Interpretation of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2950-2850 | C-H stretch | Strong | These strong, sharp peaks are characteristic of the sp³ C-H stretching in the long alkyl chain and methyl groups. |

| ~ 2550 | S-H stretch | Weak | The thiol S-H stretch is characteristically weak and can sometimes be broad. Its presence is a key indicator of the thiol functional group. |

| ~ 1465 | C-H bend | Medium | Methylene (-CH₂-) scissoring vibrations. |

| ~ 1375 | C-H bend | Medium | Methyl (-CH₃) symmetric bending. The presence of a tertiary group can sometimes enhance this region. |

The IR data available from the National Institute of Standards and Technology (NIST) confirms these characteristic absorption bands[1].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. The tertiary nature of the carbon atom bonded to the thiol group heavily influences the fragmentation.

Experimental Protocol (GC-MS):

-

A dilute solution of the sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

-

The separated compound enters the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Analysis of the Mass Spectrum:

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center[1].

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 160, corresponding to the molecular weight of C₉H₂₀S. This peak may be of low abundance due to the facile fragmentation of the tertiary structure.

-

Key Fragmentation Pathways: The primary fragmentation pathway involves the loss of the heptyl radical, leading to a stable tertiary carbocation containing the sulfur atom.

Sources

An In-Depth Technical Guide to the Chemical Reactivity of the Thiol Group in tert-Nonanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Nonanethiol, a tertiary alkylthiol, presents a unique reactivity profile governed by the significant steric hindrance surrounding its thiol functional group. This guide provides a comprehensive analysis of the chemical behavior of this compound, offering insights into how its bulky tertiary structure modulates key reactions such as oxidation, alkylation, and addition to unsaturated systems. By examining the interplay of electronic effects and steric constraints, this document serves as a technical resource for scientists leveraging the distinct properties of sterically hindered thiols in applications ranging from polymer chemistry to drug development.

Introduction: The Impact of Steric Hindrance on Thiol Reactivity

The thiol group (-SH) is a versatile functional group known for its nucleophilicity and its role in a variety of chemical transformations. However, the reactivity of a thiol is not solely determined by the inherent properties of the sulfur atom; the surrounding molecular architecture plays a critical role. In the case of this compound, the thiol group is attached to a tertiary carbon atom, creating a sterically congested environment. This steric hindrance is a dominant factor influencing its chemical behavior, often leading to slower reaction rates and different product distributions compared to its primary or secondary isomers.[1] Understanding these steric effects is paramount for predicting and controlling the outcomes of reactions involving this compound.

Below is a representation of the molecular structure of this compound, emphasizing the sterically encumbered thiol group.

Caption: Molecular structure of this compound.

Physicochemical Properties and Acidity

Despite being less acidic, the thiolate anion of this compound, once formed, is a potent nucleophile.[3] However, its effectiveness in nucleophilic reactions is often tempered by the steric hindrance of the bulky tert-nonyl group.

| Property | This compound | tert-Butylthiol (for comparison) |

| Molecular Formula | C₉H₂₀S | C₄H₁₀S |

| Molecular Weight | 160.32 g/mol [4] | 90.19 g/mol [2] |

| pKa | ~11-12 (estimated) | 11.22[2] |

| Appearance | Colorless liquid | Colorless liquid |

Key Chemical Reactions of the Thiol Group

Oxidation to Disulfides and Polysulfides

The oxidation of thiols to disulfides is a fundamental transformation in sulfur chemistry. For sterically hindered thiols like this compound, this reaction can be challenging and may lead to the formation of higher-order polysulfides.

Mechanism and Steric Influence: The oxidation typically proceeds through a thiolate intermediate, which then attacks another thiol molecule or a related sulfur species. The bulky tert-nonyl group can impede the approach of the reacting species, slowing down the rate of disulfide formation.[5] In some cases, reactions with elemental sulfur can favor the formation of trisulfides over disulfides for tertiary alkanethiols.[6]

However, clean oxidation to the corresponding di-tert-nonyl disulfide can be achieved under controlled conditions.[7] A common method involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.[8]

Below is a generalized workflow for the catalytic oxidation of this compound.

Caption: Workflow for the oxidation of this compound.

Experimental Protocol: Synthesis of Di-tert-nonyl Disulfide

-

Materials: this compound, hydrogen peroxide (30% solution), cupric chloride (catalyst), acetone (solvent).

-

Procedure:

-

In a reaction vessel, dissolve this compound and a catalytic amount of cupric chloride in acetone.

-

Under stirring, slowly add hydrogen peroxide to the mixture. The reaction temperature should be maintained between -10°C and 60°C.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude di-tert-nonyl disulfide.

-

Purify the product by column chromatography or distillation.

-

Self-Validation: The formation of the disulfide can be confirmed by the disappearance of the S-H peak in the IR spectrum and the characteristic mass spectrum of the product.

Alkylation Reactions

Alkylation of the thiol group in this compound leads to the formation of thioethers. This reaction is a classic example of nucleophilic substitution (SN2), where the thiolate anion acts as the nucleophile.